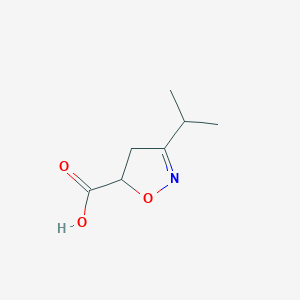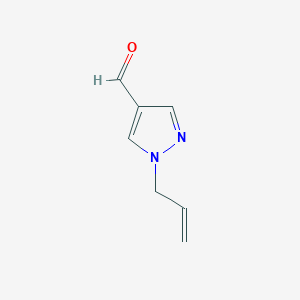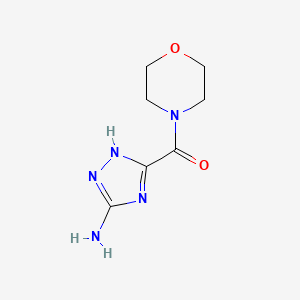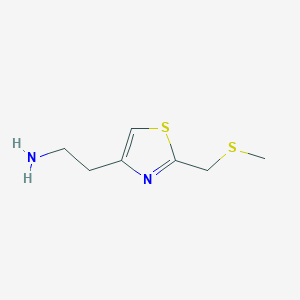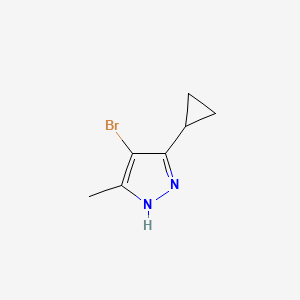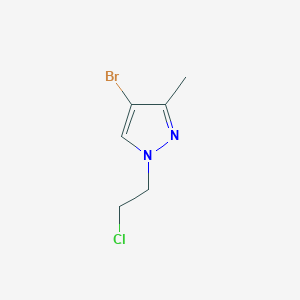![molecular formula C9H12N4O B1521198 N-[1-(2-cyanoethyl)-3-methyl-1H-pyrazol-5-yl]acetamide CAS No. 1181457-80-6](/img/structure/B1521198.png)
N-[1-(2-cyanoethyl)-3-methyl-1H-pyrazol-5-yl]acetamide
Descripción general
Descripción
N-[1-(2-cyanoethyl)-3-methyl-1H-pyrazol-5-yl]acetamide is a chemical compound with the molecular formula C9H12N4O and a molecular weight of 192.22 . It is used for research purposes .
Synthesis Analysis
The synthesis of N-cyanoacetamides, which includes N-[1-(2-cyanoethyl)-3-methyl-1H-pyrazol-5-yl]acetamide, involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . Different reaction conditions yield cyanoacetamide derivatives . The preparation methods of N-cyanoacetamides are discussed in a comprehensive survey .Molecular Structure Analysis
The molecular structure of N-[1-(2-cyanoethyl)-3-methyl-1H-pyrazol-5-yl]acetamide consists of 9 carbon atoms, 12 hydrogen atoms, 4 nitrogen atoms, and 1 oxygen atom .Chemical Reactions Analysis
N-cyanoacetamides, including N-[1-(2-cyanoethyl)-3-methyl-1H-pyrazol-5-yl]acetamide, are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Aplicaciones Científicas De Investigación
Coordination Chemistry and Antioxidant Activity
- Coordination Complexes and Antioxidant Activity: Pyrazole-acetamide derivatives have been utilized to synthesize coordination complexes with metals like Co(II) and Cu(II). These complexes were characterized by various spectroscopic methods and single-crystal X-ray crystallography. The coordination involves the amide O and pyrazole N atoms in complex formation, leading to diverse supramolecular architectures through hydrogen bonding interactions. These complexes exhibited significant antioxidant activity, assessed by various in vitro methods (Chkirate et al., 2019).
Antimicrobial and Antitumor Activity
- Synthesis and Antimicrobial Activity: Novel heterocyclic compounds incorporating a sulfamoyl moiety, suitable as antimicrobial agents, have been synthesized using a cyanoacetamide derivative. These compounds showed promising antibacterial and antifungal activities in vitro (Darwish et al., 2014).
- Antitumor Activity and Toxicity Assessment: A study focused on the computational and pharmacological potential of pyrazole novel derivatives for toxicity assessment, tumor inhibition, and other pharmacological actions. These compounds demonstrated binding to various targets and showed considerable antitumor and anti-inflammatory potential (Faheem, 2018).
Novel Compound Synthesis and Evaluation
- Novel Pyrazole Derivatives: Research into pyrazole derivatives has led to the synthesis of compounds with potential antipsychotic properties, different from traditional antipsychotics due to their unique interaction with dopamine receptors. This highlights the therapeutic potential of pyrazole-based compounds in neuropsychiatric treatment (Wise et al., 1987).
Insecticidal and Antifungal Applications
- Insecticidal Assessment: Innovative heterocycles incorporating a thiadiazole moiety have been synthesized and assessed for their insecticidal activity against the cotton leafworm, Spodoptera littoralis, showcasing the potential of pyrazole-acetamide derivatives in agricultural pest control (Fadda et al., 2017).
Propiedades
IUPAC Name |
N-[2-(2-cyanoethyl)-5-methylpyrazol-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O/c1-7-6-9(11-8(2)14)13(12-7)5-3-4-10/h6H,3,5H2,1-2H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IETHPFHBAVOFJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401208932 | |
| Record name | N-[1-(2-Cyanoethyl)-3-methyl-1H-pyrazol-5-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401208932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-cyanoethyl)-3-methyl-1H-pyrazol-5-yl]acetamide | |
CAS RN |
1181457-80-6 | |
| Record name | N-[1-(2-Cyanoethyl)-3-methyl-1H-pyrazol-5-yl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1181457-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[1-(2-Cyanoethyl)-3-methyl-1H-pyrazol-5-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401208932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-Bromophenoxy)methyl]piperidine hydrochloride](/img/structure/B1521115.png)
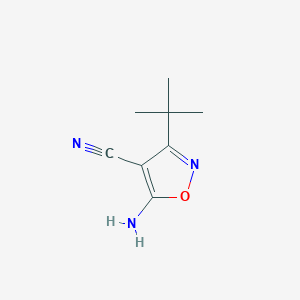
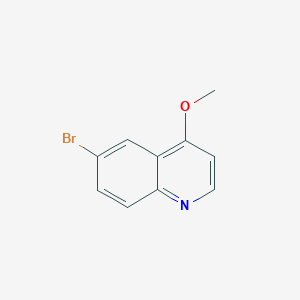
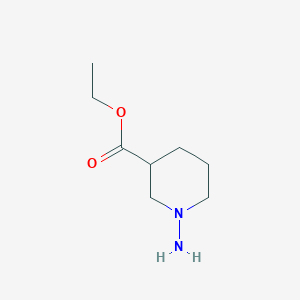
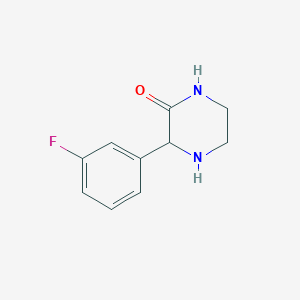
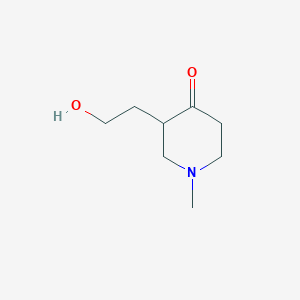
![2-[2-(2-Thienyl)ethyl]piperidine](/img/structure/B1521127.png)
